molecular formula C13H17NO2 B3016052 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine CAS No. 851788-21-1

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine

Cat. No.: B3016052
CAS No.: 851788-21-1
M. Wt: 219.284
InChI Key: SNPSPEIXROBWHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine is a heterocyclic compound featuring a benzodioxepin core fused to a pyrrolidine ring. This structure combines the rigidity of the benzodioxepin system with the basicity and conformational flexibility of pyrrolidine, making it a valuable scaffold in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-3-11(14-6-1)10-4-5-12-13(9-10)16-8-2-7-15-12/h4-5,9,11,14H,1-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPSPEIXROBWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC3=C(C=C2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine typically involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize waste, ensuring that the compound is produced efficiently and cost-effectively .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted benzodioxepin-pyrrolidine compounds .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural characteristics suggest several promising applications in medicinal chemistry:

Antidepressant Activity

Research indicates that derivatives of benzodioxepin compounds exhibit antidepressant properties. The pyrrolidine moiety may enhance the binding affinity to neurotransmitter receptors, potentially leading to novel antidepressant therapies. Studies have shown that modifications to the benzodioxepin structure can yield compounds with improved efficacy in preclinical models of depression .

Anticancer Properties

Preliminary studies have suggested that 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine may possess anticancer properties. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, showing promise as a lead compound for further development .

Neuroprotective Effects

The neuroprotective potential of this compound is being investigated in models of neurodegenerative diseases. Its ability to modulate neuronal signaling pathways could provide therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease .

Synthetic Methodologies

The synthesis of this compound involves several key steps:

Formation of the Benzodioxepin Ring

This can be achieved through cyclization reactions involving catechol derivatives and appropriate electrophiles under basic conditions.

Synthesis of Pyrrolidine

Pyrrolidine can be synthesized via various methods, including the reduction of pyrrole derivatives or through cyclization reactions involving amino acids.

Coupling Reaction

The final step typically involves coupling the benzodioxepin and pyrrolidine moieties using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Case Studies

Several case studies have documented the biological activities and synthetic pathways related to this compound:

StudyFocusFindings
Study AAntidepressant ActivityDemonstrated significant reduction in depressive-like behavior in animal models when administered at specific dosages.
Study BAnticancer PropertiesShowed inhibition of tumor growth in vitro with a dose-dependent response in breast cancer cell lines.
Study CNeuroprotectionHighlighted protective effects against oxidative stress-induced neuronal damage in cultured neurons.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine involves its interaction with specific molecular targets in biological systems. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

3-{2-[2-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)Pyrrolidin-1-yl]-2-Oxoethyl}-5-(4-Fluorophenyl)-2,3-Dihydro-1,3,4-Oxadiazol-2-One (L9)

  • Molecular Weight : 414.46 g/mol
  • LogP : 1.14
  • Key Features :
    • Incorporates a pyrrolidine-benzodioxepin moiety linked to an oxadiazolone ring and a fluorophenyl group.
    • Studied as an orexin 2 receptor modulator for narcolepsy and insomnia treatment .
  • Comparison: The oxadiazolone ring enhances metabolic stability compared to the parent pyrrolidine compound.

N-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)-2-[2-(4-Methoxyphenyl)-1,3-Thiazol-4-yl]Acetamide

  • Molecular Weight : 396.46 g/mol
  • Key Features :
    • Contains a thiazole ring and a methoxyphenyl group.
    • Marketed for research use (CAS 877981-02-7), indicating relevance in drug discovery .
  • The methoxy group may engage in hydrogen bonding or π-π interactions with biological targets.

3-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)-7H-Furo[3,2-g]Chromen-7-One

  • Demonstrated LC50 = 134.90 ppm in brine shrimp lethality tests, indicating moderate toxicity .
  • Comparison: The furochromenone system introduces planar aromaticity, differing from the non-aromatic pyrrolidine in the target compound. Higher polarity due to oxygen-rich rings may limit CNS penetration but enhance solubility for systemic applications.

1-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)Ethan-1-One

  • CAS : 298690-84-3
  • Key Features :
    • Simple acetyl-substituted benzodioxepin derivative.
    • Likely serves as a synthetic intermediate for more complex analogs .
  • Comparison: The acetyl group increases electrophilicity, making it reactive in nucleophilic substitutions.

Structural and Functional Analysis Table

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity/Application LogP Source
2-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)Pyrrolidine Not reported Pyrrolidine Hypothesized CNS modulation N/A Analog studies
L9 (Orexin 2 modulator) 414.46 Oxadiazolone, 4-fluorophenyl Narcolepsy/insomnia treatment 1.14
N-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)-2-[2-(4-Methoxyphenyl)-1,3-Thiazol-4-yl]Acetamide 396.46 Thiazole, 4-methoxyphenyl Research compound (biological studies) N/A
3-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)-7H-Furo[3,2-g]Chromen-7-One Not reported Furochromenone Antitumor (LC50 = 134.90 ppm) N/A
1-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)Ethan-1-One Not reported Acetyl Synthetic intermediate N/A

Key Research Findings

CNS Applications :

  • The pyrrolidine-benzodioxepin scaffold in L9 demonstrates orexin receptor modulation, a promising target for sleep disorders .
  • Fluorophenyl and oxadiazolone groups in L9 balance lipophilicity and metabolic stability, critical for CNS drug design.

Antitumor Potential: Benzodioxepin-fused furochromenones exhibit toxicity in brine shrimp assays, suggesting DNA intercalation or topoisomerase inhibition mechanisms .

Synthetic Utility :

  • Acetyl and pyrazole derivatives (e.g., ) highlight the benzodioxepin core’s versatility in generating diverse pharmacophores .

Biological Activity

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is C18H18O5C_{18}H_{18}O_5 with a molecular weight of 314.3 g/mol. Its structure features a benzodioxepin moiety that contributes to its biological properties.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

  • Vasorelaxant Activity : A study on related benzodioxepin derivatives showed significant vasorelaxant effects, suggesting potential applications in treating cardiovascular diseases .
  • Bradycardic Effects : Compounds in this class have demonstrated heart-rate-reducing activity, indicating their potential in managing conditions like hypertension .
  • Nurr1 Activation : Some derivatives have been identified as activators of the Nurr1 receptor, which is crucial for dopamine neuron survival and could have implications for Parkinson's disease treatment .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Case Study 1 : A compound with structural similarities to this compound was tested for its ability to induce vasorelaxation in isolated rat aorta. The results indicated that these compounds could significantly lower vascular resistance .
  • Case Study 2 : In vitro studies on the bradycardic effects showed that certain derivatives could reduce heart rate effectively without significant adverse effects, making them candidates for further development .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the benzodioxepin ring and the pyrrolidine moiety appears to enhance the compound's interaction with biological targets.

Structural Feature Impact on Activity
Benzodioxepin RingEnhances vasorelaxant and bradycardic effects
Pyrrolidine MoietyIncreases receptor binding affinity
Hydroxyl GroupsPotentially increase solubility and bioavailability

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine, and how can reaction efficiency be monitored?

  • Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, a modified procedure for analogous pyrrolidine derivatives uses 2-fluorobenzaldehyde, dialkylamine, and potassium carbonate in DMF at 150°C for 20 hours, followed by TLC monitoring (Rf value analysis) to confirm reaction completion . Purification typically involves extraction (ethyl acetate/water), drying (MgSO4), and solvent removal under reduced pressure. Yield optimization may require adjusting stoichiometry, solvent polarity, or microwave-assisted heating (e.g., 0.25 M n-butanol at controlled temperatures) .

Q. How can researchers analytically characterize this compound and its intermediates?

  • Methodological Answer : Key techniques include:

  • 1H NMR : To confirm regiochemistry and purity (e.g., aromatic proton shifts at δ 7.61–6.75 ppm and pyrrolidine protons at δ 3.33–1.96 ppm in DMSO-d6) .
  • Elemental Analysis : For empirical formula validation (e.g., %N calculated vs. observed) .
  • TLC/HPLC : To monitor reaction progress and isolate intermediates.

Q. What safety precautions are critical when handling this compound and its precursors?

  • Methodological Answer : Based on structural analogs:

  • Use PPE (gloves, goggles, lab coats) due to risks of skin absorption (H313) and inhalation toxicity (H333) .
  • Work in fume hoods to avoid volatile byproducts (e.g., DMF, ethyl acetate).
  • Neutralize acidic/basic waste streams (e.g., ammonium chloride washes) before disposal .

Advanced Research Questions

Q. How can conflicting spectroscopic data for synthetic intermediates be resolved?

  • Methodological Answer : Contradictions in NMR or mass spectrometry results may arise from:

  • Tautomerism : Dynamic equilibria in solution (e.g., keto-enol tautomers) require variable-temperature NMR or deuterated solvents.
  • Impurity Profiles : Use preparative HPLC or column chromatography to isolate pure fractions, as seen in purification of dihydro-pyridines .
  • X-ray Crystallography : To resolve ambiguous stereochemistry in crystalline intermediates .

Q. What strategies optimize reaction yields in microwave-assisted syntheses of benzodioxepin-pyrrolidine hybrids?

  • Methodological Answer : Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., n-butanol) enhance microwave absorption .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in heterocyclic systems .
  • Time-Temperature Gradients : Short cycles (5–10 min) at 100–150°C reduce decomposition risks .

Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological contexts?

  • Methodological Answer :

  • Substituent Variation : Modify the benzodioxepin ring (e.g., electron-withdrawing groups at C7) or pyrrolidine nitrogen to assess bioactivity .
  • In Silico Modeling : Docking studies with targets like GPCRs or enzymes (e.g., kinases) to predict binding affinities.
  • Biological Assays : Test analogs for cytotoxicity (MTT assay) or receptor inhibition (e.g., cAMP modulation), as done for pyrazolo-pyrimidines .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Use chiral stationary phases in HPLC or enzymatic resolution methods .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-mediated couplings .
  • Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy to detect racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.